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molecular formula C15H13BrO3 B7974449 Methyl 2-((4-bromophenoxy)methyl)benzoate

Methyl 2-((4-bromophenoxy)methyl)benzoate

Cat. No. B7974449
M. Wt: 321.16 g/mol
InChI Key: KICYBCDMALTFPX-UHFFFAOYSA-N
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Patent
US04282365

Procedure details

Wash 15.12 gm (0.315 mole) of sodium hydroxide, 50% dispersion in oil, free of oil with hexane and suspend in 250 cc. of N,N-dimethylformamide. Add 54.5 gm. (0.315 mole) of p-bromophenol in portions as hydrogen is evolved. After gas evolution has subsided, add a solution of 68 gm. (0.3 mole) of methyl α-bromo-o-toluate in 50 cc. of N,N-dimethylformamide at a rapid dropwise rate. Stir the mixture for 45 minutes and pour into 3 liters of cold water. Separate the solids by filtration, wash with water and dry to obtain 90 gm. of crude methyl o-(p-bromophenoxymethyl)benzoate which is used in the next step without further purification.
Quantity
15.12 g
Type
reactant
Reaction Step One
Quantity
0.315 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.3 mol
Type
reactant
Reaction Step Four
Name
Quantity
3 L
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH:3]1[C:8]([OH:9])=[CH:7][CH:6]=[C:5]([Br:10])[CH:4]=1.[H][H].Br[CH2:14][C:15]1[C:16]([C:21]([O:23][CH3:24])=[O:22])=[CH:17][CH:18]=[CH:19][CH:20]=1>O.CN(C)C=O.CCCCCC>[Br:10][C:5]1[CH:6]=[CH:7][C:8]([O:9][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[C:21]([O:23][CH3:24])=[O:22])=[CH:3][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
15.12 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0.315 mol
Type
reactant
Smiles
C1=CC(=CC=C1O)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0.3 mol
Type
reactant
Smiles
BrCC=1C(=CC=CC1)C(=O)OC
Step Five
Name
Quantity
3 L
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
Stir the mixture for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Add 54.5 gm
ADDITION
Type
ADDITION
Details
add a solution of 68 gm
CUSTOM
Type
CUSTOM
Details
Separate the solids
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
wash with water
CUSTOM
Type
CUSTOM
Details
dry
CUSTOM
Type
CUSTOM
Details
to obtain 90 gm
CUSTOM
Type
CUSTOM
Details
of crude methyl o-(p-bromophenoxymethyl)benzoate which is used in the next step without further purification

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
BrC1=CC=C(OCC2=C(C(=O)OC)C=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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